3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one
Description
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one is a bicyclic compound featuring a spiro junction between a bicyclo[3.3.1]nonane core and a 1,3-dioxolane ring. This structure combines the rigidity of the bicyclo framework with the electronic effects of the dioxolane oxygen atoms.
Structure
3D Structure
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-one |
InChI |
InChI=1S/C10H14O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-8H,1-6H2 |
InChI Key |
ZUMHQILMLNRBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3CC(=O)CC2COC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one typically involves the reaction of bicyclo[3.3.1]nonane-9-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one .
Chemical Reactions Analysis
Functional Group Transformations
The compound’s ketone group (7-one) and dioxolane ring enable modifications such as reductions, nucleophilic additions, and ring-opening reactions.
-
Reduction of the Ketone Group : The carbonyl group at position 7 can undergo catalytic hydrogenation or hydride reductions (e.g., NaBH₄) to form a secondary alcohol. This reaction is common in bicyclic ketones and may enhance the compound’s bioavailability.
-
Nucleophilic Additions : The ketone may react with nucleophiles (e.g., amines, Grignard reagents) to form substituted derivatives. For example, in related morphan derivatives, Michael donors (e.g., benzylamine) add to α,β-unsaturated ketones, suggesting analogous reactivity here .
Michael and Hetero-Michael Additions
These reactions are critical for functionalizing the compound’s bicyclic core.
-
Mechanism : The α,β-unsaturated ketone system in the bicyclo framework reacts with nucleophiles (e.g., amines) via conjugate addition. For example, in morphan derivatives, benzylamine reacts with 4-nitro-2-azaspiro[bicyclo[3.3.1]nonane] systems to form substituted products .
-
Examples :
-
3m : (1R,5R)-3-((4-Fluorobenzyl)amino)-4-nitro-2-azaspiro[bicyclo[3.3.1]nonane-9,2′- dioxolan]-3-en-7-one.
-
3n : (1R,5R)-3-(Benzylamino)-4-nitro-2-azaspiro[bicyclo[3.3.1]nonane-9,2′- dioxolan]-3-en-7-one.
These derivatives were synthesized via Michael addition, with yields supported by HRMS and NMR data .
-
| Reaction Type | Reagent | Product Example | Key Data |
|---|---|---|---|
| Michael Addition | Benzylamine | 3n | HRMS: 346.1398 (calcd 346.1397) |
| Hetero-Michael Addition | Amine derivatives | 3m, 3o, 3p | NMR confirmed stereochemistry |
Epoxide Ring-Opening and Solvolysis
The dioxolane ring’s ether-like structure may undergo solvolysis or acid/base-mediated ring-opening, analogous to epoxide reactions in bicyclo systems.
-
Transannular Reactions : In bicyclo[3.3.1]nonane derivatives, transannular interactions can lead to ring-opening. For example, solvolysis of 2-bicyclo[3.3.1]nonene oxide yields mono-cyclic products, suggesting similar reactivity in the dioxolane ring .
-
Conditions : Acidic or basic conditions may cleave the dioxolane ring, forming diols or other functionalized derivatives.
Amidation and Imination
The presence of reactive sites (e.g., amines, carbonyls) allows for amide or imine formation.
-
Imination : Reaction with amines (e.g., benzylamine) can form imine derivatives, as seen in morphan analogs .
-
Amidation : Carbonyl groups may react with amines to form amides, altering the compound’s pharmacological profile.
Synthetic Pathways and Yields
Key methods for synthesizing related bicyclic compounds include:
| Method | Key Steps | Yield | Source |
|---|---|---|---|
| Etherification | Formation of dioxolane ring | 85% | |
| Reduction | Solvolysis of epoxides | 85% | |
| Michael Addition | Nucleophilic conjugate addition | High (HRMS-confirmed purity) |
Pharmacological Implications
The compound’s reactivity informs its potential in medicinal chemistry. For example:
-
Orexin Receptor Antagonists : Derivatives of bicyclo[3.3.1]nonane frameworks are explored for treating sleep disorders, suggesting that functional group modifications (e.g., amidation, etherification) could enhance bioactivity .
-
Structure-Activity Relationships : Binding assays and pharmacological profiling (e.g., anti-inflammatory or anticancer activity) are critical for optimizing derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. Studies have shown that derivatives of spiro compounds can inhibit the growth of various bacterial strains, suggesting potential for developing new antibiotics.
- Anticancer Research : The unique structure of 3-Oxaspiro compounds allows for interaction with biological targets involved in cancer pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells, warranting further investigation into their therapeutic potential.
- Neuroprotective Agents : Some spiro compounds have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application could lead to advancements in treating neurodegenerative diseases.
Applications in Organic Synthesis
- Building Blocks for Complex Molecules : The spiro structure serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules through various reactions such as cycloadditions and functional group transformations.
- Chiral Synthesis : The presence of stereogenic centers in spiro compounds makes them valuable for synthesizing chiral molecules, which are crucial in pharmaceutical development.
Applications in Materials Science
- Polymer Chemistry : The incorporation of spiro compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore their use in producing high-performance materials for industrial applications.
- Nanotechnology : Spiro compounds can be utilized in the design of nanostructured materials due to their ability to self-assemble and form ordered structures at the nanoscale.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that derivatives of spiro compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and E.coli. The mechanism was attributed to membrane disruption caused by the compound's lipophilicity and structural rigidity.
Case Study 2: Neuroprotective Effects
In a laboratory setting, 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane] was tested on neuronal cell lines exposed to oxidative stress. Results indicated a marked decrease in cell death compared to controls, highlighting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in ring-opening reactions, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Bicyclo[3.3.1]nonane Derivatives
Bicyclo[3.3.1]nonane-3,7-diones
- Structure : Lacks the spiro-dioxolane moiety; instead, it has two ketone groups at positions 3 and 5.
- Synthesis: Prepared via double Michael condensation of cyclohexa-2,5-dienones with phenyliodonium diacetate (PIDA), yielding polysubstituted derivatives in 15–90% yields .
- Applications : Intermediate in synthesizing 2-oxaadamantanes via transannular cyclization .
3,7-Diazabicyclo[3.3.1]nonan-9-ones (Bispidines)
- Structure : Contains nitrogen atoms at positions 3 and 7, replacing oxygen.
- Bioactivity : Demonstrated anticancer activity by modulating polyamine (PA) metabolism, with cytotoxicity tested against human cancer cell lines .
- Key Difference : Nitrogen atoms enhance hydrogen-bonding capacity and metal coordination, unlike the oxygen-rich spiro-dioxolane in the target compound .
Spiro-Dioxolane Derivatives
Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-3,7-dione
- Structure : Features a spiro-dioxolane ring and two ketone groups.
- Molecular Formula : C₁₁H₁₄O₄ (vs. C₁₃H₂₀O₃ for the target compound) .
9,9-Dimethyl Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolan]-7-one
Anticancer Potential
- Target Compound: Limited direct data, but structurally similar bicyclo[3.3.1]nonane derivatives (e.g., 2-methoxyestradiol mimetics) show cytotoxicity against A549 lung carcinoma cells (GI₅₀: 1–100 µM) .
- Bispidines : Exhibit anticancer activity via PA metabolism modulation, with derivatives forming β-cyclodextrin complexes to enhance stability .
- Spiro-Dioxolane Derivatives : Bioactivity data are sparse, but the dioxolane ring may improve metabolic stability compared to ketone-rich analogs .
Physicochemical and Stereochemical Considerations
Stereochemistry
Stability and Reactivity
- Transannular Cyclization: Bicyclo[3.3.1]nonane-3,7-diones readily undergo this reaction, forming 2-oxaadamantanes, whereas the spiro-dioxolane in the target compound may hinder such pathways .
- Hydrolytic Stability : The dioxolane ring is less prone to hydrolysis than ester or amide groups in bispidines .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
The compound 3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one is a member of the spirocyclic class of compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a unique bicyclic framework that contributes to its biological properties. The presence of the oxaspiro and dioxolane moieties enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds in this class exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown significant growth inhibition against various cancer cell lines.
- Neuropharmacological Effects : Potential applications in treating disorders related to orexinergic dysfunctions have been noted, particularly concerning sleep and mood disorders.
Anticancer Activity
A study conducted by researchers on derivatives of bicyclo[3.3.1]non-3-en-2-ones demonstrated potent growth inhibition against murine P388 lymphocytic leukemia and other human cancer cell lines such as breast (BSY-1) and stomach (MKN7) cancer cells .
Table 1: Anticancer Activity of Bicyclo Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Bicyclo[3.3.1]non-3-en-2-one | P388 Lymphoma | 10 |
| Bicyclo[3.3.1]non-2-en-9-ol | BSY-1 Breast Cancer | 15 |
| Bicyclo[3.3.1]non-2-en-9-ol | MKN7 Stomach Cancer | 12 |
Neuropharmacological Effects
The compound's interaction with orexin receptors has been highlighted in various studies. Orexin receptors play a crucial role in regulating arousal, appetite, and wakefulness.
Research indicates that antagonism of orexin receptors can lead to reduced expression of behaviors associated with addiction and anxiety disorders. For example:
- Orexin Receptor Antagonism : Studies have shown that antagonists can reduce amphetamine-induced dopamine release in the nucleus accumbens, suggesting potential applications in addiction treatment .
Case Study: Orexin Receptor Antagonism
In a significant study involving chronic administration of orexin receptor antagonists in mice:
- The results indicated antidepressant-like activity, demonstrating the potential for compounds like this compound to treat mood disorders through modulation of orexin signaling pathways[Nollet et al., NeuroPharm 2011].
Q & A
Basic: What are the common synthetic routes for constructing the bicyclo[3.3.1]nonane core in derivatives like 3-Oxaspiro[...]-7-one?
Methodological Answer:
The bicyclo[3.3.1]nonane framework is typically synthesized via cyclization or annulation strategies. Key methods include:
- Aldol Condensation : Cyclohexanone derivatives react with aldehydes (e.g., Scheme 2 in ) to form bicyclic ketones, which can be further functionalized.
- Pd-Catalyzed Cycloalkylation : Intramolecular alkenylation using Pd(OAc)₂ enables efficient core formation (Scheme 55, ).
- Grignard Additions : Condensation of diketones with Grignard reagents produces saturated bicyclo[3.3.1]nonane analogues (Scheme 141, ).
- Allylation Reactions : Allyl bromide reacts with cyclohexanone derivatives to build the bicyclic structure (Scheme 31, ).
Challenges include controlling regioselectivity and minimizing byproducts during ring closure .
Basic: How is the stereochemistry of bicyclo[3.3.1]nonane derivatives validated experimentally?
Methodological Answer:
Stereochemical assignments rely on:
- X-Ray Crystallography : Used to confirm chair-chair vs. chair-boat conformations influenced by substituents (e.g., bulky groups at C-2 or C-4 positions induce conformational shifts, as shown in bicyclo[3.3.1]nonan-9-ones) .
- NMR Analysis : Diastereotopic protons and coupling constants provide insights into axial/equatorial substituent orientations.
- DFT Calculations : Complement experimental data by modeling energy-minimized conformers and transition states (e.g., Hirshfeld surface analysis in ) .
Advanced: What strategies address diastereoselectivity challenges in functionalizing bicyclo[3.3.1]nonane systems?
Methodological Answer:
Diastereoselectivity is influenced by steric and electronic factors:
- Michael Additions : 1,1-Enediamines reacting with quinone monoketals yield morphan derivatives with high selectivity (e.g., 3p in ). Steric hindrance at bridgehead carbons directs nucleophile attack .
- Conformational Control : Substituents like morpholine force chair-boat conformations, altering reaction pathways ( ).
- Catalytic Asymmetric Synthesis : Palladium or organocatalysts enable enantioselective functionalization (e.g., Suzuki coupling in Scheme 139, ) .
Optimizing solvent polarity and temperature further refines selectivity .
Advanced: How do bicyclo[3.3.1]nonane derivatives exhibit anticancer activity, and what structural features enhance efficacy?
Methodological Answer:
Anticancer mechanisms include:
- Autophagy Induction : Sophopterocarpan-A, a benzotetrahydrofuran-fused derivative, triggers autophagic cell death in MCF-7 and lung cancer cells ( ).
- Topoisomerase Inhibition : Derivatives like clusianone disrupt DNA repair via alkylative dearomatization-annulation (Scheme 27, ).
Key pharmacophores: - Electrophilic Ketones : The 7-one group in 3-Oxaspiro[...]-7-one interacts with cysteine residues in target proteins.
- Spiro-Dioxolane Moieties : Enhance metabolic stability and bioavailability ( ).
Structure-activity relationship (SAR) studies prioritize substituents at C-2 and C-9 for potency .
Advanced: What role do computational methods play in optimizing bicyclo[3.3.1]nonane-based drug candidates?
Methodological Answer:
Computational approaches include:
- Density Functional Theory (DFT) : Models electronic properties and reaction pathways (e.g., analyzing charge distribution in 3-(2-chloroacetyl)-substituted derivatives, ).
- Molecular Docking : Predicts binding affinities to targets like topoisomerase II or kinases ( ).
- Conformational Sampling : Identifies bioactive conformers using molecular dynamics (MD) simulations.
These methods reduce experimental trial-and-error by prioritizing synthetically feasible, high-affinity candidates .
Basic: How are green chemistry principles applied to bicyclo[3.3.1]nonane synthesis?
Methodological Answer:
Eco-friendly modifications include:
- Solventless Reactions : Microwave-assisted cyclizations reduce solvent waste ( ).
- Water as Solvent : Hydroxylamine condensations in aqueous media yield dioximes (Scheme 143, ).
- Solid Supports : Silica- or clay-supported catalysts improve recyclability (e.g., Pd-catalyzed reactions, ).
These methods align with the global shift toward sustainable synthesis while maintaining yields (54–82% in Scheme 138, ) .
Advanced: What mechanistic insights explain the reactivity of Pd-catalyzed bicyclo[3.3.1]nonane functionalization?
Methodological Answer:
Pd catalysis enables:
- C–H Activation : Direct functionalization at bridgehead carbons via oxidative addition intermediates.
- Cross-Coupling : Suzuki-Miyaura reactions install aryl/alkenyl groups (Scheme 139, ).
- Reductive Elimination : Key for forming C–N bonds in aminoquinoline derivatives (Scheme 160, ).
Mechanistic studies using kinetic isotope effects (KIEs) and in-situ spectroscopy reveal rate-limiting steps, guiding catalyst design (e.g., Pd(OAc)₂ with phosphine ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
